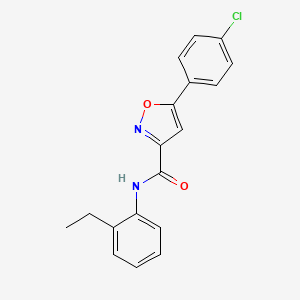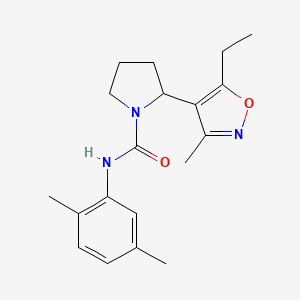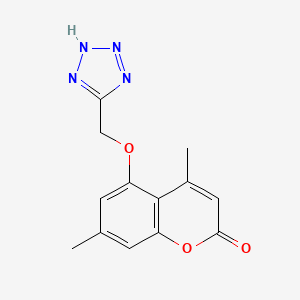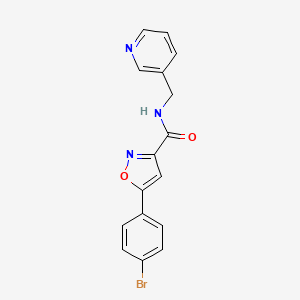
5-(4-chlorophenyl)-N-(2-ethylphenyl)-3-isoxazolecarboxamide
Vue d'ensemble
Description
5-(4-chlorophenyl)-N-(2-ethylphenyl)-3-isoxazolecarboxamide, commonly known as CL-220, is a chemical compound that has shown promising results in scientific research applications. It belongs to the class of isoxazolecarboxamides and has been found to have potential therapeutic applications due to its unique mechanism of action.
Mécanisme D'action
CL-220 acts as a selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This results in the enhancement of AMPA receptor-mediated neurotransmission, which is involved in learning and memory processes. It also modulates the activity of GABA receptors, which are involved in the regulation of anxiety and epilepsy.
Biochemical and Physiological Effects:
CL-220 has been found to increase the release of glutamate, an important neurotransmitter involved in synaptic plasticity and memory formation. It also enhances the activity of the brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. CL-220 has also been found to increase the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter that regulates anxiety and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CL-220 is its selective action on the AMPA receptor, which makes it a potential candidate for the treatment of cognitive disorders. However, its limitations include its poor solubility in water and its potential toxicity at higher doses.
Orientations Futures
There are several potential future directions for the research on CL-220. One of the areas of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential direction is the development of more potent and selective AMPA receptor modulators based on the structure of CL-220. Further research is also needed to understand the long-term effects and potential toxicity of CL-220.
Applications De Recherche Scientifique
CL-220 has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant, anxiolytic, and antidepressant properties in animal models. It has also shown promising results in the treatment of neuropathic pain and cognitive disorders.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-N-(2-ethylphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-2-12-5-3-4-6-15(12)20-18(22)16-11-17(23-21-16)13-7-9-14(19)10-8-13/h3-11H,2H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBKIBMJRLCIGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B4462457.png)
![N-(2-methoxyphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4462458.png)
![N-[3-(1-azepanyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4462467.png)

![N-(2-ethylphenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B4462488.png)
![ethyl [3-(anilinomethyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B4462494.png)
![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B4462495.png)
![5-fluoro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4462506.png)

![N-cyclooctyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4462514.png)

![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4462527.png)
![7-(2-methoxyphenyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4462528.png)
![5-isobutyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4462537.png)